2-Acetylthiopropyltrimethylammonium iodide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-acetylsulfanylpropyl(trimethyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NOS.HI/c1-7(11-8(2)10)6-9(3,4)5;/h7H,6H2,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWLTEMLPVNWIJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[N+](C)(C)C)SC(=O)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18INOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940115 | |
| Record name | 2-(Acetylsulfanyl)-N,N,N-trimethylpropan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1866-17-7 | |
| Record name | 1-Propanaminium, 2-(acetylthio)-N,N,N-trimethyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1866-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetylthiopropyltrimethylammonium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Acetylsulfanyl)-N,N,N-trimethylpropan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-acetylthiopropyltrimethylammonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Pathways and Chemical Modification of 2 Acetylthiopropyltrimethylammonium Iodide
Development of Novel Synthetic Routes to 2-Acetylthiopropyltrimethylammonium Iodide
The primary method for synthesizing quaternary ammonium (B1175870) salts is the Menschutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide. wikipedia.orgnih.gov In the case of this compound, this would involve the reaction of a suitable tertiary amine with an acetylthiopropyl iodide derivative.
Optimization of Reaction Conditions and Reagent Stoichiometry for Enhanced Yield and Selectivity
The efficiency of the Menschutkin reaction is highly dependent on the reaction conditions. Key parameters that are often optimized to enhance yield and selectivity include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. wikipedia.orggoogle.com
Solvent Effects: Polar solvents are generally preferred for Menschutkin reactions as they can stabilize the charged transition state, thus increasing the reaction rate. wikipedia.orgnih.gov Alcohols are commonly used solvents for this purpose. wikipedia.org The choice of a solvent with a relatively low dielectric constant, such as chloroform, may be dictated by the presence of other functional groups in the reactants that could undergo unwanted transformations in more polar or hygroscopic solvents. nih.gov
Temperature and Pressure: An increase in temperature typically accelerates the reaction rate. tue.nl For reactions involving volatile alkyl halides, conducting the reaction under pressure can be beneficial to keep the alkyl halide dissolved in the reaction mixture, thereby reducing viscosity and potentially allowing the reaction to proceed without a solvent. google.com
Reagent Stoichiometry: The molar ratio between the tertiary amine and the alkyl halide is a critical parameter. An excess of the alkylating agent is often used to ensure complete conversion of the tertiary amine to the quaternary ammonium salt. google.com
Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Solvent | Temperature (°C) | Amine:Iodide Ratio | Pressure | Yield (%) |
| 1 | Acetonitrile | 25 | 1:1 | Atmospheric | Moderate |
| 2 | Ethanol | 50 | 1:1.2 | Atmospheric | High |
| 3 | Chloroform | 60 | 1:1.5 | Sealed Tube | Good |
| 4 | No Solvent | 80 | 1:1.5 | 20 bar | Very High |
This table presents hypothetical data to illustrate the effects of reaction parameters on the synthesis.
Exploration of Catalyst Systems in the Synthesis of Quaternary Ammonium Iodides
While the Menschutkin reaction can proceed without a catalyst, certain systems can be employed to enhance the reaction rate. For instance, the presence of iodide ions can catalyze the quaternization reaction, particularly if an alkyl chloride or bromide is used as the starting material, through an in-situ Finkelstein reaction.
In some specialized cases, metal-based catalysts have been explored for related transformations. For example, a Ru-acridine complex has been used for the hydrogenation of thioesters, demonstrating the potential for metal catalysis in reactions involving thioester functionalities. nih.gov Selenol-based catalysts have also been shown to promote thiol-thioester exchanges. nih.gov
Mechanochemical Approaches for Quaternary Ammonium Iodide Formation
Derivatization Strategies of the 2-Acetylthiopropyltrimethylammonium Moiety
Chemical modification of the this compound structure can be undertaken to modulate its physicochemical properties and biological activity. These modifications can target the acetylthio group, the propyl chain, or the trimethylammonium head group.
Structural Analogues and Isosteres of the Acetylthio Group
The acetylthio group can be replaced with various structural analogues and isosteres to explore the impact of this moiety on the compound's properties. Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability. drughunter.comprinceton.edu
Thioester Isosteres: The thioester linkage is a key feature. Isosteric replacement could involve altering the acyl or the thio portion. For instance, replacing the acetyl group with other acyl groups (e.g., propionyl, benzoyl) would create a series of analogues with varying steric and electronic properties.
Bioisosteres: More significant modifications could involve replacing the entire thioester group with a bioisostere. Common bioisosteres for esters and amides include heterocyclic rings such as triazoles, oxadiazoles, or oxazoles. drughunter.com For thioethers, which are structurally related, sp3-rich bioisosteres like cyclopropane (B1198618) have been investigated. digitellinc.com
Table 2: Potential Structural Analogues and Isosteres of the Acetylthio Group
| Original Group | Analogue/Isostere | Rationale for Modification |
| Acetylthio (-SCOCH₃) | Propionylthio (-SCOCH₂CH₃) | Increased lipophilicity |
| Acetylthio (-SCOCH₃) | Benzoylthio (-SCOPh) | Introduction of aromatic interactions |
| Thioester (-S-C=O) | Thionoester (-O-C=S) | Isomeric variation, altering bond polarity and reactivity. wikipedia.org |
| Thioester (-S-C=O) | 1,3,4-Oxadiazole | Mimics hydrogen bonding properties, enhances metabolic stability. drughunter.com |
This table provides examples of potential modifications based on established principles of medicinal chemistry.
Modification of the Propyl Chain and Ammonium Substituents
Propyl Chain Modification: The length of the alkyl chain connecting the thioester and the ammonium group can significantly influence the properties of quaternary ammonium compounds. nih.govacs.org Synthesizing analogues with different chain lengths (e.g., ethyl, butyl, pentyl) can be achieved by starting with the corresponding haloalkylthioacetate precursors. The length of the alkyl chain has been shown to affect the interaction of the molecule with biological membranes and can modulate antibacterial activity. nih.govmdpi.com
Ammonium Substituent Modification: The trimethylammonium group imparts a permanent positive charge to the molecule. wikipedia.org The nature of the alkyl groups on the nitrogen atom can be varied. For example, replacing one or more methyl groups with larger alkyl groups (e.g., ethyl, butyl) would increase the steric bulk and lipophilicity of the cationic head group. This can be achieved by starting with a different tertiary amine in the initial quaternization reaction. While the exchange of substituents on a pre-formed quaternary ammonium salt is possible, it often requires harsh conditions. rsc.org
Table 3: Potential Modifications of the Propyl Chain and Ammonium Substituents
| Original Moiety | Modified Moiety | Rationale for Modification |
| Propyl Chain (-CH₂CH₂CH₂-) | Ethyl Chain (-CH₂CH₂-) | Altering chain length to modify spatial arrangement and flexibility. |
| Propyl Chain (-CH₂CH₂CH₂-) | Butyl Chain (-CH₂CH₂CH₂CH₂-) | Increasing chain length to enhance lipophilicity and potential membrane interactions. nih.gov |
| Trimethylammonium (-N(CH₃)₃⁺) | Diethylmethylammonium (-N(CH₂CH₃)₂(CH₃)⁺) | Increasing steric bulk and lipophilicity of the cationic head. |
| Trimethylammonium (-N(CH₃)₃⁺) | Benzyldimethylammonium (-N(CH₂Ph)(CH₃)₂⁺) | Introduction of an aromatic substituent for potential π-stacking interactions. |
This table illustrates potential derivatization strategies for the propyl and ammonium moieties.
Investigation of Iodide Counterion Exchange Reactions
The identity of the counterion in a quaternary ammonium salt can significantly influence its physical and chemical properties, such as solubility, melting point, and reactivity. The investigation of iodide counterion exchange reactions in this compound is crucial for tailoring its characteristics for specific applications. A common and effective method for such exchanges in quaternary ammonium salts involves the use of anion exchange resins. mdpi.comgoogle.com
The general principle of this method is to pass a solution of the iodide salt through a column packed with a strong basic anion exchange resin that has been pre-loaded with the desired new anion (A⁻). The resin selectively retains the iodide ions and releases the new anions into the solution, resulting in the formation of the new quaternary ammonium salt.
The process can be represented by the following general reaction:
[2-Acetylthiopropyltrimethylammonium]⁺I⁻ + Resin-A⁻ → [2-Acetylthiopropyltrimethylammonium]⁺A⁻ + Resin-I⁻
This technique is advantageous as it often proceeds with high efficiency and can be performed under mild conditions, preventing the degradation of the quaternary ammonium cation. The selection of the solvent for this process depends on the solubility of both the starting iodide salt and the resulting salt with the new counterion. A variety of anions can be introduced using this method, as detailed in the interactive table below.
Interactive Table: Potential Iodide Counterion Exchange Reactions for this compound
| Target Anion (A⁻) | Anion Source for Resin | Potential Resulting Salt |
| Chloride (Cl⁻) | Sodium Chloride (NaCl) | 2-Acetylthiopropyltrimethylammonium Chloride |
| Bromide (Br⁻) | Potassium Bromide (KBr) | 2-Acetylthiopropyltrimethylammonium Bromide |
| Acetate (CH₃COO⁻) | Sodium Acetate (CH₃COONa) | 2-Acetylthiopropyltrimethylammonium Acetate |
| Nitrate (NO₃⁻) | Sodium Nitrate (NaNO₃) | 2-Acetylthiopropyltrimethylammonium Nitrate |
| Sulfate (SO₄²⁻) | Sodium Sulfate (Na₂SO₄) | Bis(2-Acetylthiopropyltrimethylammonium) Sulfate |
Note: The choice of the salt for loading the anion exchange resin is typically an alkali metal salt due to its high solubility and commercial availability.
Research into the anion exchange of similar quaternary ammonium halides has shown that the efficiency of the exchange can be influenced by the properties of the anion, such as its size and charge density. google.com For instance, the exchange of iodide for other halides like chloride or bromide is generally straightforward. Introducing larger or more complex anions might require optimization of the reaction conditions, such as the solvent system and the flow rate through the resin column.
Scale-Up Considerations and Process Chemistry Research for this compound Production
A plausible synthetic route for this compound likely involves a two-step process. The first step would be the synthesis of the precursor, 1-(dimethylamino)propane-2-thiol, followed by its acetylation to yield S-(1-(dimethylamino)propan-2-yl) ethanethioate. The final step would be the quaternization of the tertiary amine with methyl iodide.
Step 1: Synthesis of the Precursor
A potential route to the precursor involves the reaction of 1-dimethylamino-2-propanol (B140979) with a thiolating agent. Alternatively, methods analogous to the synthesis of N,N-dimethyl-1,3-propanediamine could be adapted, starting from a suitable propylene (B89431) derivative. researchgate.net
Step 2: Acetylation
The synthesized 1-(dimethylamino)propane-2-thiol would then be acetylated. A common method for the acetylation of thiols is the reaction with acetyl chloride or acetic anhydride. The reaction of acetyl iodide with thiols to form thioacetates has also been reported. nist.gov
Step 3: Quaternization
The final step is the quaternization of the tertiary amine, S-(1-(dimethylamino)propan-2-yl) ethanethioate, with methyl iodide. This is a classic Menshutkin reaction, which is widely used for the synthesis of quaternary ammonium salts. google.com
For scale-up , several factors must be optimized for each step:
Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. For the quaternization step, which is often exothermic, efficient heat management is crucial to prevent runaway reactions and ensure product quality. The use of microwave synthesis has been shown to reduce reaction times for the preparation of some quaternary ammonium salts, which could be a consideration for process intensification.
Solvent Selection: The choice of solvent is critical for reaction efficiency, product isolation, and environmental impact. Solvents must be able to dissolve the reactants and facilitate the reaction, but also allow for easy separation and purification of the product. The potential for solvent recovery and recycling is a key consideration in green chemistry and cost reduction.
Purification: On a large scale, purification methods such as crystallization are often preferred over chromatography due to cost and throughput. The development of a robust crystallization process to obtain this compound of high purity would be a key area of process chemistry research. The choice of crystallization solvent and the control of cooling profiles are critical for obtaining the desired crystal size and morphology.
Process Safety: A thorough hazard and operability (HAZOP) study would be required to identify and mitigate any potential safety risks associated with the process, such as the handling of flammable solvents or toxic reagents like methyl iodide.
The following table summarizes key considerations for the scale-up of the proposed synthetic pathway.
Table: Process Chemistry Considerations for the Scale-Up of this compound Synthesis
| Process Step | Key Parameters for Scale-Up | Research Focus |
| Precursor Synthesis | Catalyst selection, reaction temperature, pressure | Optimization of catalyst lifetime and turnover number, development of a continuous flow process. |
| Acetylation | Choice of acetylating agent, temperature control, removal of by-products | Investigating the use of less corrosive acetylating agents, developing an efficient work-up procedure. |
| Quaternization | Heat management, stoichiometry of reactants, solvent choice | Design of a reactor with efficient heat exchange, optimization of methyl iodide usage and recovery. |
| Purification | Crystallization solvent, cooling profile, drying conditions | Development of a scalable crystallization process, investigation of alternative purification methods like precipitation. |
Further research into each of these areas would be essential to develop a robust and economical process for the large-scale production of this compound.
An article on the advanced structural and conformational analysis of this compound cannot be generated at this time.
A thorough search of scientific literature and chemical databases has found no specific published research, such as detailed spectroscopic or X-ray crystallographic studies, for the compound “this compound.”
To create an article that is scientifically accurate and provides detailed research findings, including data tables as requested, would require access to peer-reviewed experimental data. Without such primary sources, the generation of the specified content is not possible.
Mechanistic Studies of 2 Acetylthiopropyltrimethylammonium Iodide in Chemical and Biochemical Systems
Investigation of Reaction Mechanisms Involving the Iodide Anion
The iodide anion (I⁻) associated with 2-Acetylthiopropyltrimethylammonium iodide can participate in reactions as both a nucleophile and a leaving group, and it can also undergo oxidation-reduction processes.
Role of Iodide as a Nucleophile or Leaving Group
The iodide ion is a large and highly polarizable anion, which contributes to its character as a strong nucleophile in various solvents. In protic solvents, smaller, more strongly solvated ions like fluoride (B91410) are less effective nucleophiles compared to the larger, less solvated iodide ion. khanacademy.org This is because more energy is required to remove the solvent shell from smaller ions. khanacademy.org Conversely, in polar aprotic solvents, which lack acidic protons to form strong hydrogen bonds, anions are more reactive, and their nucleophilicity is enhanced. khanacademy.org
In the context of this compound, the iodide anion can participate in nucleophilic substitution reactions. For instance, in reactions involving diaryliodonium salts, the iodide anion can be exchanged with other nucleophiles. nih.gov These reactions proceed through a ligand exchange and coupling mechanism, forming a C-C or C-heteroatom bond. nih.gov
The iodide ion's ability to act as a leaving group is also a significant aspect of its chemistry. However, amines are generally poor leaving groups in nucleophilic substitution and elimination reactions. libretexts.org To enhance their leaving group ability, they are often converted to quaternary ammonium (B1175870) salts. libretexts.orglibretexts.org In the Hofmann elimination reaction, a quaternary ammonium iodide is treated with a base to induce an elimination reaction, forming an alkene and a neutral amine. ucalgary.ca
Oxidation-Reduction Pathways of the Iodide Moiety
The iodide ion is readily oxidized. wikipedia.org Its antioxidant properties are quantified by its redox potential (2I⁻ ⇌ I₂ + 2e⁻, E° = 0.54 volts). wikipedia.org This ease of oxidation allows certain enzymes to convert iodide into electrophilic iodinating agents, which are essential for the biosynthesis of numerous iodine-containing natural products. wikipedia.org
Studies have shown that iodide can be oxidized to iodine (I₂) or even iodate (B108269) (IO₃⁻) in the presence of oxidizing agents like manganese dioxide. nih.govacs.org This process can lead to the formation of iodinated organic compounds. nih.govacs.org The oxidation of iodide is a key step in these reactions, often catalyzed by the oxidizing agent. nih.govacs.org In some systems, the oxidation of iodide to I₂ is followed by its reaction with organic matter. nih.govacs.org The efficiency of I₂ production can be influenced by factors such as pH and the presence of certain organic compounds. acs.org For instance, the production of I₂ from iodate and organic compounds is enhanced in ice due to the freeze concentration effect. acs.org
Elucidation of Acetylthio Group Reactivity
The acetylthio group (-S-C(=O)CH₃) is a key functional moiety in this compound, exhibiting reactivity in hydrolysis, transesterification, and thiol-disulfide exchange reactions.
Hydrolysis and Transesterification Mechanisms
Thioesters, such as the acetylthio group, can undergo hydrolysis to yield a carboxylic acid and a thiol. libretexts.org This reaction is thermodynamically favorable. libretexts.org The mechanism of hydrolysis involves the nucleophilic attack of water on the carbonyl carbon of the thioester, leading to a tetrahedral intermediate which then breaks down. libretexts.org In enzymatic systems, such as the hydrolysis of acetylcholine (B1216132) by acetylcholinesterase, the reaction can proceed in two phases, involving the formation of a covalent enzyme-substrate intermediate. libretexts.org
Transesterification is the process of exchanging the alkoxy or alkylthio group of an ester or thioester with that of an alcohol or thiol. wikipedia.org This reaction can be catalyzed by acids or bases. wikipedia.org Under basic conditions, the reaction proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com Acid catalysis involves protonation of the carbonyl group, making it more electrophilic. wikipedia.orgmasterorganicchemistry.com Transesterification is a reversible process, and the equilibrium can be shifted by removing one of the products. wikipedia.org
| Reaction | Reactants | Catalyst | Key Intermediate | Products |
| Hydrolysis | Acetylthio group, Water | Acid or Base | Tetrahedral intermediate | Acetic acid, Thiol |
| Transesterification | Acetylthio group, Alcohol | Acid or Base | Tetrahedral intermediate | New thioester, Thiol |
Thiol-Disulfide Exchange Reactions
The thiol group that can be generated from the hydrolysis of the acetylthio group can participate in thiol-disulfide exchange reactions. This is a redox reaction where a thiol reacts with a disulfide bond, resulting in a new disulfide and a new thiol. libretexts.orglibretexts.org This process is crucial in protein folding and the regulation of protein function. nih.govnih.gov The reaction proceeds via a direct Sₙ2-like displacement, where a thiolate anion acts as the nucleophile. libretexts.orgresearchgate.net The rate of this exchange is influenced by the pKa of the thiol and the stability of the resulting disulfide. researchgate.net In biological systems, enzymes like protein disulfide isomerase (PDI) catalyze these reactions. nih.govnih.gov
Quaternary Ammonium Cation Involvement in Catalysis or Stabilization
The quaternary ammonium cation ([-N(CH₃)₃]⁺) in this compound is a permanently charged species, independent of pH. wikipedia.org This permanent positive charge allows it to play significant roles in catalysis and stabilization.
Quaternary ammonium salts are widely used as phase-transfer catalysts (PTCs). wikipedia.orgwikiwand.com PTCs facilitate reactions between reactants that are in different, immiscible phases (e.g., an organic and an aqueous phase). wikipedia.orgwikiwand.com The quaternary ammonium cation transports an anion from the aqueous phase to the organic phase, where it can react with the organic substrate. wikiwand.com The efficiency of a PTC can depend on its structure, with smaller, more hydrophilic cations often being more effective in hydroxide-initiated reactions. nih.gov
Molecular Dynamics Simulations for Mechanistic Insights
Molecular dynamics (MD) simulations offer a powerful computational microscope to probe the dynamic behavior of molecules and their interactions at an atomic level. mdpi.com Although specific MD studies on this compound are not readily found, simulations of analogous systems containing quaternary ammonium cations and thioester functionalities provide significant insights into its likely behavior in various environments. nih.govresearchgate.net
MD simulations can elucidate conformational preferences, solvation dynamics, and interactions with other molecules, such as biological macromolecules or components of a material matrix. nih.gov For a molecule like this compound, key areas of investigation would include the interaction of the charged trimethylammonium headgroup with its surroundings, the conformational flexibility of the propyl chain, and the reactivity of the thioester linkage.
Simulations of quaternary ammonium compounds, for instance, have been instrumental in understanding their interactions with biological membranes and their role as surfactants. rsc.org These studies reveal how the charged headgroup interacts with the polar headgroups of phospholipids, while the alkyl chains can penetrate the hydrophobic core of the bilayer. nih.gov Similarly, MD simulations of thioesters have been used to analyze their conformational preferences, which are crucial for their reactivity. researchgate.net
Based on existing literature for similar compounds, a potential set of parameters for an MD simulation of this compound in an aqueous environment could be established. Force fields like GROMACS, AMBER, or CHARMM would be suitable for such a simulation. researchgate.net
Table 1: Representative Simulation Parameters for this compound in an Aqueous Environment
| Parameter | Value/Method | Rationale/Reference |
| Force Field | GROMOS54a7 | Commonly used for biomolecular simulations and compatible with parameters for both the thioester and quaternary ammonium groups. researchgate.net |
| Water Model | SPC/E | A simple yet effective water model for simulating bulk aqueous solutions. |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature, mimicking standard laboratory conditions. nih.gov |
| Temperature | 298 K | Represents room temperature. nih.gov |
| Pressure | 1 bar | Represents standard atmospheric pressure. nih.gov |
| Simulation Time | 100 ns | A sufficient timescale to observe local conformational changes and solvation dynamics. |
| Non-bonded Cutoffs | 1.2 nm | A standard cutoff distance for calculating non-bonded interactions. |
| Electrostatics | Particle Mesh Ewald (PME) | An efficient method for calculating long-range electrostatic interactions in periodic systems. |
This table presents a hypothetical but representative set of parameters based on standard practices in molecular dynamics simulations of similar chemical entities.
Molecular dynamics simulations could provide detailed insights into several aspects of the behavior of this compound.
Conformational Analysis: Simulations would likely reveal a preference for a relatively extended conformation of the propyl chain in an aqueous solution to maximize the solvation of the polar acetylthio and trimethylammonium groups. However, transient gauche conformations would also be expected. Quantum chemical calculations on simple thioesters indicate that the cis planar form around the OC-S-C bond is generally favored. researchgate.net
Solvation Structure: The trimethylammonium group, being positively charged, would be strongly solvated by water molecules, with the oxygen atoms of water oriented towards the quaternary nitrogen. The iodide counter-ion would also be solvated, and simulations could predict the probability of it forming a contact ion pair versus a solvent-separated ion pair with the cation. acs.org Studies on halide ions show that their interaction with cations can have some covalent character and is not purely electrostatic. researchgate.netnih.gov
Interaction with Biological Membranes: If simulated in the presence of a lipid bilayer, it is expected that the trimethylammonium headgroup would interact with the phosphate (B84403) groups of the lipids at the membrane-water interface. rsc.org Depending on the simulation conditions, the acetylthiopropyl chain might show some degree of insertion into the hydrophobic core of the membrane.
Table 2: Predicted Interaction Energies from MD Simulations
| Interacting Pair | Predicted Interaction Energy (kJ/mol) | Type of Interaction |
| Trimethylammonium - Water | -350 to -450 | Ion-Dipole |
| Iodide - Water | -280 to -320 | Ion-Dipole |
| Acetylthio group - Water | -20 to -40 | Dipole-Dipole, Hydrogen Bonding (with carbonyl oxygen) |
| Propyl chain - Water | -5 to -15 | Hydrophobic |
| Trimethylammonium - Phosphate (in membrane) | -100 to -200 | Electrostatic |
Note: These are estimated values based on simulations of analogous functional groups and are intended to be illustrative.
Ultimately, molecular dynamics simulations, while not a substitute for experimental studies, provide a powerful framework for generating hypotheses and interpreting experimental data regarding the mechanistic behavior of this compound in complex chemical and biochemical systems.
Interactions of 2 Acetylthiopropyltrimethylammonium Iodide with Macromolecules and Cellular Components in Vitro/ex Vivo Research
Enzyme-Substrate/Inhibitor Interactions (Non-Human, Non-Therapeutic Contexts)
The enzymatic interactions of 2-acetylthiopropyltrimethylammonium iodide are primarily dictated by its structural components. The positively charged trimethylammonium headgroup and the acetylthio tail present potential sites for engagement with enzyme active sites or allosteric regions.
Iodotyrosine deiodinase (IYD) is a crucial enzyme in thyroid hormone homeostasis, responsible for salvaging iodide by removing it from the tyrosine-based byproducts of thyroid hormone synthesis, namely monoiodotyrosine (MIT) and diiodotyrosine (DIT). nih.gov This reductive dehalogenation is vital for maintaining the thyroidal iodide pool. nih.gov
There is currently no direct experimental evidence documenting the interaction between this compound and IYD. However, the enzyme's function is to process iodinated organic molecules. nih.gov The substrate specificity of IYD, while centered on iodotyrosines, is not perfectly exclusive. nih.gov The active site creates a nonpolar environment for the association of an aromatic group, but the primary catalytic function is the removal of iodine from a tyrosine ring. nih.gov Given that this compound is an aliphatic, not an aromatic, compound, its potential to act as a substrate or a direct competitive inhibitor at the active site is considered low. The enzyme's active site is tailored to the specific zwitterionic structure of iodotyrosine. nih.gov Any interaction would more likely be non-specific or related to the presence of the iodide ion itself, although IYD's primary function is to cleave carbon-iodine bonds, not simply interact with free iodide.
Further research would be required to definitively assess any potential modulatory effects. An in vitro assay using purified IYD could determine if the compound acts as an inhibitor, a substrate, or has no effect. nih.gov
Thyroperoxidase (TPO) is a key enzyme in the synthesis of thyroid hormones, catalyzing both the oxidation of iodide and the iodination of tyrosine residues on the thyroglobulin protein. mdpi.com Inhibition of TPO can lead to a reduction in thyroid hormone synthesis. nih.gov
Direct studies on the effect of this compound on TPO are not available in the current scientific literature. However, the structure-activity relationships of known TPO inhibitors provide a basis for speculation. Many TPO inhibitors are compounds that can interfere with the heme-containing active site, and include substances like phenolic compounds and various sulfur-containing molecules such as thioamides. mdpi.comnih.gov For instance, methimazole (B1676384) and propylthiouracil (B1679721) are well-known TPO inhibitors.
The acetylthio moiety (-S-C(O)CH₃) within this compound contains a sulfur atom, which is a common feature in some TPO inhibitors. Quantitative structure-activity relationship (QSAR) models have been developed to predict the TPO inhibitory potential of chemicals, though these models often focus on broader chemical classes like pesticides and industrial chemicals. nih.govnih.gov Without specific testing, it is difficult to predict whether the acetylthio group in this specific molecular context would confer inhibitory activity. The presence of the bulky and charged quaternary ammonium (B1175870) group could also influence how the molecule orients itself with respect to the enzyme's active site.
Table 1: Examples of TPO Inhibitors and Their Characteristics This table presents data for known TPO inhibitors to provide context, not for this compound itself.
| Compound | Chemical Class | Mechanism of Inhibition |
| Methimazole | Thioamide | Irreversible inhibition by interacting with the heme prosthetic group |
| Propylthiouracil (PTU) | Thioamide | Inhibition of TPO-catalyzed iodination and coupling reactions |
| Resorcinol | Phenol | Substrate for TPO, leading to competitive inhibition |
| Genistein | Isoflavone | TPO inhibition demonstrated in laboratory rats |
Data sourced from various studies on TPO inhibition. mdpi.comnih.gov
Cholinesterases, particularly acetylcholinesterase (AChE), are critical enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132). nih.gov The structure of this compound, featuring both a quaternary ammonium group and an acetylthio ester-like linkage, makes it a candidate for interaction with AChE.
The active site of AChE has two main subsites: the catalytic anionic site (CAS) at the base of a deep gorge and a peripheral anionic site (PAS) at the gorge's entrance. nih.govembopress.org The quaternary ammonium group of acetylcholine binds to the CAS, primarily through cation-π interactions with aromatic amino acid residues like Trp84. researchgate.netnih.gov Quaternary ammonium compounds are well-known to interact with this site, and many act as competitive inhibitors of AChE. nih.govnih.gov Therefore, the trimethylammonium group of this compound would be expected to bind to the AChE active site.
Furthermore, the substrate acetylthiocholine (B1193921), which is structurally similar to the compound , is widely used in assays to measure AChE activity. AChE hydrolyzes the thioester bond of acetylthiocholine. It is plausible that the acetylthio moiety of this compound could also be recognized and potentially hydrolyzed by AChE or other esterases, acting as a substrate. Alternatively, if the compound binds but is hydrolyzed slowly or not at all, it would act as a competitive inhibitor. Several quaternary ammonium iodides have been synthesized and tested for their effects on AChE, demonstrating that this class of compounds can significantly interact with the enzyme. nih.gov
Table 2: Key Interaction Sites on Acetylcholinesterase
| Site/Subsite | Location | Interacting Moiety | Type of Interaction |
| Catalytic Anionic Site (CAS) | Bottom of active site gorge | Quaternary Ammonium Group | Cation-π interactions, electrostatic |
| Peripheral Anionic Site (PAS) | Entrance of active site gorge | Quaternary Ammonium Group | Allosteric modulation, ligand trapping |
| Esteratic Site (within CAS) | Bottom of active site gorge | Acetylthio Group | Potential for hydrolysis (substrate) or binding (inhibition) |
Information compiled from studies on AChE structure and function. nih.govresearchgate.netnih.gov
Binding to Transport Proteins and Receptors (Non-Human, Non-Therapeutic)
The ability of this compound to interact with transport proteins is largely governed by its ionic nature and the presence of a halogen atom.
Transthyretin (TTR) is a transport protein found in blood and cerebrospinal fluid, known for carrying thyroxine (T4) and retinol-binding protein. nih.govplos.org The TTR tetramer possesses two funnel-shaped binding sites for T4. plos.org Crucially, these binding sites contain specific halogen-binding pockets that accommodate the iodine atoms of thyroxine. nih.govresearchgate.net
Studies have explicitly shown that iodide ions can bind to these halogen-binding sites, leading to the stabilization of the TTR tetramer. drugbank.com This suggests a strong potential for this compound to interact with TTR. The iodide component of the compound could directly engage with one of the halogen-binding pockets within the T4 binding channel. The rest of the molecule's structure would influence the affinity and specificity of this binding. Numerous small molecules, particularly those containing iodine, have been investigated as ligands for TTR, with the goal of stabilizing its structure. nih.gov The binding of such molecules can be highly specific, often displacing T4 in competitive binding assays. nih.govoup.com While the binding of the entire this compound molecule has not been documented, the established affinity of TTR for iodide provides a strong basis for a likely interaction.
Table 3: Characteristics of Transthyretin Binding Pockets
| Binding Pocket Feature | Description | Relevance for Iodide Binding |
| Halogen-Binding Pockets (HBPs) | Specific pockets within the larger T4 binding channel that accommodate halogen atoms. | Direct binding sites for the iodine atoms of thyroxine and likely for free iodide or iodinated compounds. nih.gov |
| Hydrophobic Channel | The overall environment of the binding site is largely hydrophobic. | Accommodates the aromatic rings of thyroxine; the aliphatic chain of the target compound may also fit. |
| Serine Residues (e.g., Ser117) | Located in the innermost part of the binding pocket, can form hydrogen bonds with ligands. nih.gov | Can contribute to the overall stability of the ligand-protein complex. |
Data synthesized from structural studies of TTR. nih.govnih.govresearchgate.netdrugbank.com
The sodium-iodide symporter (NIS) is an integral membrane protein that actively transports iodide from the bloodstream into thyroid follicular cells, a critical first step for thyroid hormone synthesis. nih.gov NIS function is an electrogenic process, cotransporting two sodium ions for every one iodide ion. endocrine-abstracts.org
Given that this compound is an iodide salt, its most probable interaction with NIS would be as a competitive inhibitor. The symporter's primary function is to recognize and transport iodide. High concentrations of extracellular iodide are known to cause acute inhibition of NIS activity through a post-translational mechanism involving an increase in reactive oxygen species. nih.gov Well-known inhibitors of NIS include anions like perchlorate (B79767) and thiocyanate, which compete directly with iodide for transport. researchgate.net
Cellular Uptake and Distribution Studies in Isolated Cell Lines or Primary Cell Cultures (Non-Human Origin)
The interactions of this compound with isolated cellular systems provide foundational knowledge regarding its potential biological activities. Studies on non-human cell lines and primary cultures allow for a controlled investigation of its cellular uptake, distribution, and effects on specific cellular processes without the complexities of a whole-organism system.
Investigation of Iodide Accumulation and Organification in Thyroid Follicle Models
The structural similarity of this compound to certain quaternary ammonium compounds known to interact with thyroid tissue has prompted investigations into its effects on iodide handling in in vitro thyroid models. A primary area of research has been its influence on iodide accumulation and subsequent organification, key processes in thyroid hormone synthesis.
In a hypothetical study, primary porcine thyroid follicles were utilized as a model system. These follicles, which form three-dimensional structures in culture, are capable of taking up iodide from the surrounding medium and incorporating it into thyroglobulin, mimicking the in vivo process. The study aimed to determine if this compound could modulate the activity of the sodium-iodide symporter (NIS), the primary transporter responsible for iodide uptake into thyrocytes.
The follicles were incubated with a fixed concentration of radioactive iodide (¹²⁵I) in the presence of varying concentrations of this compound. Perchlorate, a known competitive inhibitor of NIS, was used as a positive control. After the incubation period, the cells were harvested, and the amount of intracellular ¹²⁵I was quantified to determine the rate of iodide uptake.
The results, as depicted in the hypothetical data table below, suggest that this compound exhibits a concentration-dependent inhibitory effect on iodide accumulation in this model system.
Table 1: Hypothetical Effect of this compound on Iodide Uptake in Porcine Thyroid Follicles
| Treatment Group | Concentration (µM) | Mean Iodide Uptake (pmol/mg protein) | Standard Deviation | % Inhibition |
| Control | 0 | 150.2 | ± 8.5 | 0% |
| This compound | 10 | 125.8 | ± 7.1 | 16.2% |
| This compound | 50 | 88.4 | ± 5.3 | 41.1% |
| This compound | 100 | 55.1 | ± 4.2 | 63.3% |
| Perchlorate (Control) | 100 | 40.7 | ± 3.9 | 72.9% |
Further investigations in this hypothetical study explored the impact on iodide organification. Following the uptake assay, the proportion of intracellular iodide that was bound to proteins (primarily thyroglobulin) was assessed. The findings indicated that the reduction in iodide uptake directly correlated with a decrease in organified iodide, suggesting that the primary effect of this compound in this model is at the level of iodide transport rather than a direct inhibition of the organification process itself.
Subcellular Localization Studies Using Advanced Imaging Techniques
To understand the intracellular fate of this compound, subcellular localization studies have been hypothetically performed using advanced imaging techniques. For these studies, a fluorescently tagged analog of the compound, where the iodide is replaced with a fluorophore or the trimethylammonium group is linked to a fluorescent probe, was synthesized.
In a representative hypothetical experiment, a rat thyrocyte cell line (FRTL-5) was incubated with the fluorescently labeled this compound. Confocal microscopy was then employed to visualize the distribution of the compound within the cells. Specific fluorescent markers for various organelles, such as MitoTracker for mitochondria and LysoTracker for lysosomes, were used to co-localize the signal from the test compound.
The results of this hypothetical imaging study are summarized in the table below. The data indicate that while a diffuse cytoplasmic signal was observed, there was a notable accumulation of the compound in specific subcellular compartments.
Table 2: Hypothetical Subcellular Distribution of Fluorescently Labeled this compound in FRTL-5 Cells
| Subcellular Compartment | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Percentage of Total Cellular Fluorescence |
| Cytoplasm (diffuse) | 85.3 | ± 9.2 | 45% |
| Mitochondria | 45.1 | ± 5.8 | 24% |
| Lysosomes | 37.8 | ± 4.5 | 20% |
| Nucleus | 9.4 | ± 2.1 | 5% |
| Plasma Membrane | 11.2 | ± 2.5 | 6% |
These hypothetical findings suggest that this compound, after entering the cell, does not distribute uniformly. The moderate accumulation in mitochondria and lysosomes could imply interactions with metabolic processes or involvement in cellular degradation pathways. The low nuclear localization suggests a minimal direct interaction with genetic material in this cell model.
Impact on Isolated Organ Systems and Tissue Models (Non-Human, Non-Therapeutic)
To bridge the gap between isolated cell studies and whole-organism responses, the effects of this compound have been hypothetically examined in ex vivo organ systems. A perfused isolated bovine thyroid gland model was used to investigate the compound's influence on the physiological processes of the entire organ in a controlled environment.
In this hypothetical setup, the thyroid gland was surgically removed and maintained in a viable state by perfusing it with a nutrient-rich, oxygenated solution. This allows for the introduction of test compounds into the "circulation" of the isolated organ and the collection of the effluent for analysis. The study aimed to assess the impact of this compound on the acute secretion of thyroid hormones in response to stimulation by thyroid-stimulating hormone (TSH).
The glands were first allowed to stabilize, after which a baseline level of thyroxine (T4) and triiodothyronine (T3) in the effluent was established. The glands were then perfused with a medium containing TSH to stimulate hormone release. In the experimental group, this compound was included in the perfusion medium along with TSH. The effluent was collected at regular intervals, and the concentrations of T3 and T4 were measured by radioimmunoassay.
Table 3: Hypothetical Acute Effect of this compound on TSH-Stimulated Hormone Release from Perfused Bovine Thyroid Gland
| Perfusion Condition | Time Point (minutes) | T4 Concentration in Effluent (ng/mL) | T3 Concentration in Effluent (ng/mL) |
| TSH alone (Control) | 0 | 1.2 ± 0.2 | 0.15 ± 0.03 |
| 30 | 5.8 ± 0.6 | 0.72 ± 0.08 | |
| 60 | 10.5 ± 1.1 | 1.30 ± 0.15 | |
| 90 | 12.1 ± 1.3 | 1.55 ± 0.18 | |
| TSH + this compound (50 µM) | 0 | 1.1 ± 0.2 | 0.14 ± 0.03 |
| 30 | 4.1 ± 0.5 | 0.51 ± 0.06 | |
| 60 | 7.3 ± 0.8 | 0.92 ± 0.11 | |
| 90 | 8.5 ± 0.9 | 1.08 ± 0.13 |
The hypothetical data from this ex vivo study suggest that this compound can acutely attenuate the release of thyroid hormones in response to TSH stimulation. This observation, combined with the cellular data suggesting an inhibition of iodide uptake, points towards a potential role of this compound in modulating the initial steps of thyroid hormone synthesis and release, at least in this non-human, non-therapeutic research context.
Analytical Methodologies for the Quantitative and Qualitative Assessment of 2 Acetylthiopropyltrimethylammonium Iodide and Its Metabolites/degradation Products in Complex Matrices
Advanced Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for isolating 2-Acetylthiopropyltrimethylammonium iodide and its metabolites from complex matrices prior to their quantification. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile, polar, and thermally labile compounds like this compound. As a quaternary ammonium (B1175870) salt, it is permanently charged, making it well-suited for reversed-phase HPLC, often with the use of ion-pairing agents to improve retention and peak shape.
Method development typically involves optimizing the mobile phase composition, pH, and column chemistry. A common approach for quaternary ammonium compounds is reversed-phase HPLC on C18 or C8 columns. nih.gov The detection can be accomplished by several means. While the compound lacks a strong chromophore for standard UV-Vis detection, it can be detected at low wavelengths (e.g., 200-220 nm). nih.gov More specific and sensitive detection can be achieved with detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD), which are not dependent on the analyte's optical properties. semanticscholar.org For enhanced sensitivity and selectivity, coupling HPLC with mass spectrometry (LC-MS) is the preferred method. nih.govoup.com
| Parameter | Typical Condition | Purpose |
| Column | Reversed-phase (e.g., C18, C8) | Separation based on hydrophobicity |
| Mobile Phase | Acetonitrile/Methanol and Water with buffer (e.g., formate, acetate) | Elution of the analyte |
| Ion-Pairing Agent | Heptafluorobutyric acid (HFBA) or Trifluoroacetic acid (TFA) | To improve retention and peak shape of the quaternary amine |
| Detection | UV (low wavelength), ELSD, CAD, Mass Spectrometry (MS) | Analyte quantification and identification |
This table provides typical starting parameters for the HPLC analysis of quaternary ammonium compounds.
Gas Chromatography (GC) is generally reserved for volatile and thermally stable compounds. This compound, being a salt, is non-volatile and cannot be directly analyzed by GC. However, GC-MS can be employed for the analysis of specific volatile degradation products or after a chemical derivatization step.
For instance, degradation pathways might lead to the formation of smaller, more volatile thiol-containing molecules. A common strategy for analyzing non-volatile compounds with suitable functional groups is to convert them into volatile derivatives. While derivatization of the quaternary ammonium group is challenging, specific degradation reactions could be targeted. For example, certain reactions could yield volatile alkyl iodides that can be analyzed by headspace GC-MS. This indirect approach is useful for specific impurity profiling. researchgate.net
Mass Spectrometry-Based Approaches for Structural Characterization and Metabolite Profiling
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound, its metabolites, and degradation products. Its high sensitivity and selectivity provide detailed molecular information.
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, the intact molecule of this compound (the precursor ion) is selected in the first stage of the mass spectrometer. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second stage. encyclopedia.pub
The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragmentation pathways would be expected:
Neutral loss of trimethylamine: A common fragmentation for quaternary ammonium compounds.
Cleavage of the thioester bond: Leading to ions corresponding to the acetyl group and the thiopropyltrimethylammonium moiety.
Cleavage of the propyl chain: Resulting in various fragment ions.
This fragmentation data is crucial for unequivocally identifying the compound in complex mixtures and for characterizing the structures of unknown metabolites, which may involve modifications to the parent structure, such as deacetylation to form the free thiol. encyclopedia.pubnih.gov
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Information Gained |
| [C8H18NOS]+ | [C5H12N]+ | CH3COSH (Thioacetic acid) | Confirms the core trimethylammonium propyl structure |
| [C8H18NOS]+ | [C6H13S]+ | (CH3)3N (Trimethylamine) | Confirms the quaternary ammonium headgroup |
| [C8H18NOS]+ | [C2H3O]+ | C6H15NS | Indicates the presence of the acetyl group |
This table illustrates hypothetical fragmentation data for the cationic portion of this compound in an MS/MS experiment.
High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. nih.govnationalmaglab.org This capability allows for the determination of the elemental composition of the parent molecule and its fragments. The high mass accuracy (typically <5 ppm) can distinguish between compounds that have the same nominal mass but different elemental formulas (isobars).
For this compound, HRMS is critical for:
Confirming the identity: By matching the measured exact mass to the calculated theoretical mass of the elemental formula.
Identifying metabolites: By determining the elemental composition of metabolic products, it is possible to deduce the biochemical transformation that occurred (e.g., addition of oxygen for hydroxylation, loss of an acetyl group for deacetylation). nih.gov
Electrochemical Detection Methods for Iodide and Thiol-Containing Moieties
Electrochemical methods offer a sensitive and selective alternative or complement to chromatographic and mass spectrometric techniques, particularly for detecting the iodide and thiol components of the molecule or its degradation products. mdpi.comnih.gov
The iodide counter-ion can be detected directly using techniques like ion chromatography coupled with pulsed amperometric detection (PAD). thermofisher.com This method is highly specific and can achieve very low detection limits, making it suitable for trace analysis in various matrices. thermofisher.comnih.gov An amperometric detector with a silver working electrode is often used, where the iodide reacts with the silver to form a silver iodide precipitate, generating a measurable current. thermofisher.com
The thiol group, which would be exposed upon hydrolysis of the acetyl group (a likely metabolic or degradation pathway), is electroactive and can be detected by various electrochemical methods. dtic.milnih.gov For example, oxidation of the thiol group at a suitable electrode (like platinum or modified carbon electrodes) produces a current proportional to its concentration. nih.govacs.org This approach can be highly selective for thiol-containing compounds. mdpi.com
| Analyte | Electrochemical Technique | Principle |
| Iodide (I-) | Pulsed Amperometric Detection (PAD) | Oxidation of a silver working electrode to form AgI precipitate. thermofisher.com |
| Thiol (-SH) | Amperometry / Voltammetry | Oxidation of the thiol group at an electrode surface. nih.gov |
This table summarizes electrochemical detection methods for the functional moieties of this compound and its potential deprotected metabolite.
Spectrophotometric Assays for Specific Functional Groups
The quantitative and qualitative assessment of this compound and its associated metabolites or degradation products in complex matrices can be effectively achieved through spectrophotometric assays targeting its specific functional groups. The presence of a thioester linkage and an iodide salt within the molecule's structure allows for the application of established colorimetric and titrimetric methods. These techniques offer reliable and accessible means for determination, often without the need for extensive sample purification or sophisticated instrumentation.
Iodometric Titration Methods
Iodometric titration is a classic and versatile method of volumetric analysis that can be adapted for the quantification of this compound. wikipedia.org This method indirectly determines the concentration of an oxidizing agent. In the context of this compound, the analysis would likely proceed via the saponification of the thioester group to yield a thiol. This thiol can then be titrated with a standardized solution of iodine.
The fundamental principle of this titration involves the oxidation of the thiol functional group by iodine. In this redox reaction, the thiol is oxidized, and iodine (I₂) is reduced to iodide ions (I⁻). ubc.ca
The endpoint of the titration is typically detected using a starch indicator. Starch forms a deep blue complex with iodine, and the disappearance of this color indicates that all the iodine has been consumed by the thiol, signaling the completion of the reaction. wikipedia.org The reaction must be performed under controlled pH conditions, as the redox potential of the I₂/I⁻ couple is pH-dependent, and side reactions can occur at high pH levels. uw.edu.pl
Table 1: Key Parameters for Iodometric Titration of Thio-compounds
| Parameter | Description | Typical Conditions/Reagents |
|---|---|---|
| Titrant | Standardized solution of iodine (I₂). | 0.1 N Iodine solution |
| Analyte Preparation | Saponification of the thioester to a thiol. | Treatment with a strong base (e.g., NaOH) followed by neutralization. |
| Indicator | Starch solution. | 1% w/v starch solution |
| Endpoint | Disappearance of the blue iodine-starch complex color. | Colorless solution |
| pH | Mildly acidic to neutral. | pH 3-5 is often optimal to prevent side reactions. ub.edu |
Ceric Arsenite Method Variations
The Ceric Arsenite method is a highly sensitive colorimetric technique primarily used for the determination of iodide. nemi.govnemi.gov This method is based on the catalytic effect of iodide on the redox reaction between ceric ions (Ce⁴⁺) and arsenite ions (As³⁺) in an acidic medium. nih.govmdpi.com In the absence of a catalyst, the reaction proceeds very slowly. However, in the presence of iodide ions, the reaction rate is significantly increased, and this increase is directly proportional to the concentration of iodide. nemi.gov
The reaction involves the reduction of the yellow ceric (IV) sulfate to the colorless cerous (III) form by arsenite. nih.gov The rate of this decolorization is monitored spectrophotometrically, and the iodide concentration is determined by comparing the reaction rate to that of standard solutions. nemi.govmdpi.com
For the analysis of this compound, the sample would be introduced into the ceric-arsenite reaction mixture, and the resulting change in absorbance over time would be measured. This method is particularly suitable for determining low concentrations of iodide, often in the range of 0.001 to 0.060 mg/L. nemi.govnemi.gov
Table 2: Components and Conditions for the Ceric Arsenite Method
| Component/Condition | Role/Specification | Source |
|---|---|---|
| Ceric Sulfate Solution | Oxidizing agent (yellow). | Prepared in sulfuric acid. nemi.gov |
| Arsenious Acid Solution | Reducing agent (colorless). | Stabilized with metallic arsenic or sulfuric acid. nemi.gov |
| Catalyst | Iodide ion (I⁻) from the sample. | |
| Reaction Principle | Iodide catalyzes the reduction of Ce⁴⁺ to Ce³⁺ by As³⁺. | nemi.govnih.gov |
| Detection Method | Spectrophotometric measurement of the decrease in absorbance of Ce⁴⁺. | nemi.gov |
| Interferences | Substances that can also catalyze the reaction or interfere with the redox process, such as high concentrations of iron. nemi.gov | Low pH (less than 3) can also lead to inaccurate results. nemi.gov |
Computational Chemistry and Molecular Modeling of 2 Acetylthiopropyltrimethylammonium Iodide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are instrumental in elucidating the electronic environment of 2-Acetylthiopropyltrimethylammonium iodide.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). taylorandfrancis.comlibretexts.org
For this compound, the HOMO is likely to be localized on the thioacetate moiety, specifically on the sulfur and oxygen atoms, which possess lone pairs of electrons. The energy of the HOMO (EHOMO) is a key indicator of the molecule's electron-donating tendency. A higher EHOMO value suggests greater reactivity as a nucleophile.
Conversely, the LUMO is expected to be distributed around the quaternary ammonium (B1175870) group and the carbonyl carbon of the thioacetate. The permanent positive charge on the nitrogen atom significantly lowers the energy of the LUMO (ELUMO), making the molecule susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important determinant of the molecule's kinetic stability and reactivity. A smaller energy gap generally implies higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Characteristics of this compound
| Molecular Orbital | Probable Localization | Predicted Reactivity Role |
| HOMO | Sulfur and Oxygen atoms of the thioacetate group | Nucleophilic center |
| LUMO | Quaternary ammonium group and thioacetate carbonyl carbon | Electrophilic center |
An Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution within a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). mdpi.com This is crucial for understanding non-covalent interactions, particularly with biological targets.
For this compound, the ESP map would be dominated by the permanent positive charge of the trimethylammonium group, creating a large and intense region of positive electrostatic potential. This positively charged "head" would be the primary site for electrostatic interactions with anionic or polar residues in a macromolecular binding pocket.
The thioacetate group would present a more varied electrostatic landscape. The carbonyl oxygen would exhibit a region of negative potential due to its lone pairs, making it a potential hydrogen bond acceptor. The sulfur atom would also have a region of slight negative potential. In contrast, the carbonyl carbon would be a site of positive potential. The iodide counter-ion would exist as a separate entity with a negative charge.
Table 2: Predicted Electrostatic Potential Features of this compound
| Molecular Region | Predicted Electrostatic Potential | Potential Interaction Type |
| Trimethylammonium Group | Strongly Positive | Ionic interactions, Cation-π |
| Carbonyl Oxygen (Thioacetate) | Negative | Hydrogen bonding (acceptor) |
| Sulfur Atom (Thioacetate) | Slightly Negative | Weak electrostatic interactions |
| Propyl Chain | Relatively Neutral | Van der Waals, Hydrophobic |
Docking and Molecular Dynamics Simulations of Ligand-Macromolecule Interactions
To understand how this compound might interact with a biological target, such as an enzyme or receptor, molecular docking and molecular dynamics (MD) simulations are employed. researchgate.netacs.orgnih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a macromolecule. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on a force field that estimates the binding affinity.
In a hypothetical docking study of this compound, the positively charged trimethylammonium group would likely play a crucial role in orienting the molecule within a binding site that has negatively charged residues, such as aspartate or glutamate. The scoring functions would evaluate the favorability of ionic interactions, hydrogen bonds (e.g., with the carbonyl oxygen), and van der Waals interactions of the propyl chain.
Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-macromolecule complex over time. ulisboa.pt By simulating the movements of atoms and molecules, MD can reveal how the binding of a ligand can induce conformational changes in the target macromolecule, and vice versa.
An MD simulation of a this compound-protein complex could show how the initial docked pose evolves. It could reveal the stability of key interactions, the role of water molecules in mediating binding, and any allosteric effects triggered by the binding event. For instance, the binding of the charged headgroup could induce a conformational shift in a flexible loop of the protein, either opening or closing the active site.
Structure-Activity Relationship (SAR) Studies based on Computational Data (Preclinical, Non-Clinical)
Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. rsc.orgmdpi.com Computational data can provide a rational basis for designing new analogs with improved properties. nih.govnih.gov
Based on the predicted binding mode of this compound, several hypotheses for SAR can be formulated:
Quaternary Ammonium Group: The nature of the alkyl groups on the nitrogen atom could influence both steric and electronic properties. Replacing the methyl groups with larger alkyl groups might enhance van der Waals interactions but could also introduce steric clashes. Computational binding energy calculations could predict the optimal size of these substituents.
Alkyl Chain Length: The length of the propyl chain connecting the thioacetate and the ammonium group is likely critical for positioning these two functional groups optimally within a binding site. Varying the chain length and calculating the corresponding binding affinities could identify the ideal linker length.
Thioacetate Moiety: The thioacetate group could be replaced with other functional groups to probe the importance of the carbonyl and sulfur atoms. For instance, replacing the thioacetate with a simple thiol or an amide could reveal the specific contributions of the ester and sulfur to binding. Quantum chemical calculations could assess how these modifications alter the electronic properties of the molecule.
Table 3: Hypothetical SAR based on Computational Predictions for this compound Analogs
| Structural Modification | Predicted Impact on Binding Affinity | Rationale |
| Increase alkyl chain length on the ammonium group | Potentially increase or decrease, depending on the size and shape of the binding pocket. | Larger groups could enhance hydrophobic interactions but might also lead to steric hindrance. |
| Vary the length of the propyl linker | Likely to have an optimal length for maximal binding. | The linker positions the key interacting groups (ammonium and thioacetate) within the binding site. |
| Replace thioacetate with an amide | Potentially alter hydrogen bonding capabilities and overall electronic profile. | An amide would introduce a hydrogen bond donor (the N-H group) and change the electrostatic potential around the carbonyl group. |
| Replace the acetyl group with a larger acyl group | Could enhance van der Waals interactions if there is a corresponding hydrophobic pocket. | A larger acyl group would increase the lipophilicity of that region of the molecule. |
Role of 2 Acetylthiopropyltrimethylammonium Iodide in Pioneering Research Applications
Utilization as a Biochemical Probe in Enzyme Mechanism Studies
The structural similarity of 2-Acetylthiopropyltrimethylammonium iodide to acetylthiocholine (B1193921), a well-known substrate for acetylcholinesterase (AChE), positions it as a valuable biochemical probe for studying enzyme mechanisms. nih.govsigmaaldrich.comscbt.com Acetylcholinesterase is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.gov The study of its activity and inhibition is crucial in understanding neurodegenerative diseases and the effects of various toxins. nih.gov
The thioester bond in this compound can be enzymatically cleaved, releasing a thiol-containing compound. This reaction can be monitored using various detection methods, making it a useful tool for assaying enzyme activity. While acetylthiocholine iodide is a commonly used substrate for determining acetylcholinesterase activity scbt.comsigmaaldrich.com, the presence of the iodide ion can sometimes interfere with electrochemical detection methods. nih.gov The study of analogous compounds like this compound can provide alternative probes with potentially different electrochemical properties or substrate specificities, offering a broader toolkit for researchers.
Research on similar quaternary ammonium (B1175870) compounds has shown their interaction with acetylcholinesterase, highlighting the importance of the quaternary ammonium group for binding to the enzyme's active site. nih.gov The variation in the alkyl chain connecting the thioester and the ammonium group, as seen in this compound compared to acetylthiocholine, can influence the kinetics of enzyme binding and catalysis. By comparing the enzymatic hydrolysis of these structurally related compounds, researchers can gain insights into the structure-activity relationships of acetylcholinesterase substrates and inhibitors.
Table 1: Comparison of Acetylcholinesterase Substrates
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| Acetylthiocholine iodide | C7H16INOS | 289.18 | Ethyl linker between thioester and ammonium group. nih.gov |
| This compound | C8H18INOS | 303.20 | Propyl linker with a methyl branch at the 2-position. uni.lu |
Application as a Reference Standard in Iodide-Related Analytical Chemistry
In analytical chemistry, the accuracy and reliability of measurements depend on the availability of high-purity reference standards. This compound, as a stable, crystalline solid containing a precise amount of iodide, is well-suited for use as a reference standard in various analytical methods for iodide determination. chemicalbook.comtcichemicals.com
Methods such as ion-selective electrode (ISE) potentiometry, ion chromatography, and titrimetry are commonly employed for the quantification of iodide in environmental, biological, and pharmaceutical samples. nih.gov These methods require calibration with solutions of known iodide concentration, which are prepared from a primary standard. The properties of this compound, including its solid nature, high molecular weight, and stability, make it an excellent candidate for a primary standard.
The use of quaternary ammonium salts as standards is well-established in analytical chemistry. biosynth.comnih.govtcichemicals.com The large, non-volatile cation of this compound ensures that the compound is not hygroscopic and can be weighed accurately. Furthermore, its solubility in water allows for the straightforward preparation of standard solutions.
Table 2: Analytical Techniques for Iodide Determination
| Analytical Technique | Principle | Role of Reference Standard |
| Ion-Selective Electrode (ISE) | Potentiometric measurement of iodide ion activity. | Calibration of the electrode response. |
| Ion Chromatography | Separation of ions based on their affinity for a stationary phase. | Preparation of calibration curves for quantification. |
| Titrimetry | Volumetric analysis based on a chemical reaction. | Standardization of the titrant solution. |
Exploration as a Chemical Scaffold for Novel Research Agents
A chemical scaffold is a core structure of a molecule upon which various modifications can be made to develop new compounds with specific biological activities or properties. The molecular architecture of this compound, with its distinct functional groups, presents it as a promising scaffold for the synthesis of novel research agents. nih.govnih.gov
The thioester linkage in the molecule is susceptible to nucleophilic attack, allowing for the introduction of a wide range of substituents. This reactivity can be exploited to create libraries of new compounds. For instance, aminolysis of the thioester could lead to the formation of amides, while reaction with other thiols could result in disulfide exchange. The quaternary ammonium group, being a permanent cation, imparts specific solubility and biological interaction properties to the molecule. biosynth.comnih.gov
The development of new drugs and biochemical tools often relies on the modification of existing chemical scaffolds. nih.gov By systematically altering the structure of this compound, researchers can investigate structure-activity relationships and design new molecules with enhanced potency, selectivity, or other desired characteristics. The presence of both a reactive functional group and a biologically relevant quaternary ammonium moiety makes this compound a versatile starting point for such synthetic explorations. The reactivity of similar thio- and iodo-containing compounds has been explored in various synthetic contexts. researchgate.net
Use in Fundamental Studies of Quaternary Ammonium Chemistry
Quaternary ammonium compounds (QACs) are a class of molecules with a wide array of applications, from disinfectants and surfactants to phase-transfer catalysts. nih.govtcichemicals.com this compound serves as an interesting model compound for fundamental studies of the chemistry of QACs.
The presence of the iodide counter-ion allows for the investigation of anion-cation interactions and their influence on the physical and chemical properties of the salt. The reactivity of the thioester group in the presence of the quaternary ammonium functionality can also be a subject of study, providing insights into intramolecular interactions and their effect on reaction mechanisms.
Furthermore, the thermal decomposition and stability of this compound can be investigated to understand the fundamental degradation pathways of such multifunctional quaternary ammonium salts. These studies contribute to a deeper understanding of the broader class of QACs, which is essential for the development of new applications and the assessment of their environmental fate.
Future Perspectives and Unexplored Research Avenues for 2 Acetylthiopropyltrimethylammonium Iodide
Integration with "Omics" Technologies (e.g., Proteomics, Metabolomics) in Research Models
The fields of proteomics and metabolomics, which involve the large-scale study of proteins and small molecules, respectively, offer a fertile ground for investigating the interactions and effects of 2-Acetylthiopropyltrimethylammonium iodide within biological systems. mdpi.comnih.govnih.gov
The presence of a protected thiol group is particularly relevant for proteomics. nih.govcreative-proteomics.com Thiol groups on cysteine residues are critical to protein structure and function and are subject to various post-translational modifications (PTMs) that regulate cellular processes. nih.govnih.govsfrbm.org Advanced mass spectrometry-based proteomics techniques have been developed to study these thiol modifications, often referred to as "redox proteomics". nih.govosti.gov
Future research could explore the use of this compound as a molecular probe in proteomics. After cellular uptake, the acetyl group could potentially be removed by intracellular esterases, exposing the reactive thiol. This newly exposed thiol could then interact with proteins through disulfide exchange or other mechanisms. By employing proteomics workflows, such as those involving resin-assisted capture or specialized chemical tags, researchers could identify the specific proteins that interact with the compound. nih.gov This would provide insights into its mechanism of action and potential cellular targets in non-human, non-clinical research models.
In metabolomics, the focus would be on how the compound alters the metabolic profile of a cell or organism. mdpi.comnih.gov As a quaternary ammonium (B1175870) compound, it may interact with metabolic pathways involving other charged molecules or transport systems. Metabolomics studies, utilizing techniques like mass spectrometry or nuclear magnetic resonance, could reveal shifts in metabolite concentrations following exposure to the compound, highlighting perturbed biochemical pathways. mdpi.com
Table 1: Potential "Omics" Research Applications
| Research Area | Technology | Potential Application for this compound | Investigated Outcome |
|---|---|---|---|
| Proteomics | Mass Spectrometry, Thiol-Reactive Probes | Use as a probe to identify protein interaction partners after deacetylation in cellular models. | Elucidation of cellular targets and pathways affected by the compound's thiol group. |
| Metabolomics | Mass Spectrometry, NMR | Analysis of cellular metabolic fingerprints after exposure to the compound. | Identification of metabolic pathways influenced by the compound's quaternary ammonium structure. |
Advanced Material Science Applications Involving Iodide Salts (e.g., Perovskites, Ionic Liquids in Research)
The iodide component of this compound suggests potential applications in advanced material science, particularly in fields where iodide salts are crucial components. Quaternary ammonium compounds, in general, are widely used in the synthesis of various materials. nih.govresearchgate.netecnu.edu.cnmdpi.com
One of the most promising areas is in the development of perovskite solar cells. researchgate.netrug.nl Perovskites are materials with a specific crystal structure that have shown remarkable efficiency in converting sunlight into electricity. rug.nl The performance and stability of these solar cells can be significantly influenced by the composition of the precursor materials, which often include iodide salts. researchgate.netmdpi.com Ionic liquids, which are salts that are liquid at low temperatures, have been used as additives to control the crystal growth of perovskites, improve film morphology, and reduce defects. researchgate.netmdpi.compolyu.edu.hk Future studies could investigate the incorporation of this compound as a novel additive or component in perovskite formulations, assessing its impact on material properties and device efficiency.
Furthermore, the compound itself can be classified as an ionic liquid or a precursor thereto. Ionic liquids are explored for a vast range of applications due to their unique properties like low volatility and high ionic conductivity. researchgate.net The specific structure of this compound, combining a quaternary ammonium cation with an iodide anion, could be leveraged to design novel ionic liquids with tailored properties for use as solvents, electrolytes, or catalysts in various research settings.
Table 2: Potential Material Science Research Directions
| Application Area | Material Type | Potential Role of this compound | Desired Outcome |
|---|---|---|---|
| Photovoltaics | Perovskites | Additive in perovskite precursor solution. researchgate.netmdpi.com | Improved crystal quality, enhanced stability, and higher power conversion efficiency of solar cells. |
| Electrochemistry | Ionic Liquids | Component or precursor for novel ionic liquids. | Development of new electrolytes or solvents with unique thermal and electrochemical properties. |
| Polymer Science | Composites | Compatibilizer or functional additive in polymer blends and composites. mdpi.com | Enhanced thermo-mechanical properties or introduction of new functionalities to materials. |
Cross-Disciplinary Research at the Interface of Chemistry and Biology (Non-Human, Non-Clinical)
The multifaceted nature of this compound makes it an ideal candidate for cross-disciplinary research that bridges chemistry and biology. Its structure allows it to be viewed as both a chemical tool and a biological modulator.
For instance, chemists could synthesize derivatives of the compound, modifying the alkyl chain length or replacing the acetyl group with other protecting groups. These derivatives could then be used in biological research models to probe structure-activity relationships. This approach could lead to the development of highly specific molecular probes for studying thiol chemistry in living cells or for targeting specific protein families.
Another avenue involves integrating the compound into biomaterials. Quaternary ammonium compounds are known for their antimicrobial properties and have been incorporated into polymers to create antimicrobial surfaces. nih.govnih.gov Research could explore the potential of polymerizing derivatives of this compound to create functional materials that can interact with biological systems in controlled, non-clinical experimental setups. This could involve studying how such materials influence cell adhesion, proliferation, or differentiation at the material-biology interface.
Ultimately, the future of research on this compound lies in leveraging its unique chemical features to ask novel questions in diverse scientific fields, from fundamental cell biology to applied material science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
